molecular formula C21H22N6O B11193545 4-amino-N-phenyl-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide

4-amino-N-phenyl-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide

Cat. No.: B11193545
M. Wt: 374.4 g/mol
InChI Key: QWKPRDZUEGSJJN-UHFFFAOYSA-N
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Description

4-amino-N-phenyl-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide is a compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as an acetylcholinesterase inhibitor, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-phenyl-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide typically involves multiple steps. One common synthetic route includes the following steps :

    Formation of the pyrimidine ring: This step involves the cyclization of appropriate precursors to form the pyrimidine core.

    Introduction of the piperazine moiety: The piperazine ring is introduced through a nucleophilic substitution reaction.

    Attachment of the phenyl groups: The phenyl groups are attached via electrophilic aromatic substitution reactions.

    Formation of the carboxamide group: The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-phenyl-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially for modifying the phenyl and piperazine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles, depending on the desired modification.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

4-amino-N-phenyl-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide has several scientific research applications :

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated as a potential drug candidate for treating neurodegenerative diseases like Alzheimer’s disease.

Mechanism of Action

The mechanism of action of 4-amino-N-phenyl-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide involves its role as an acetylcholinesterase inhibitor . This compound binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels in the brain, which can help alleviate symptoms of neurodegenerative diseases.

Comparison with Similar Compounds

Similar Compounds

    Donepezil: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.

    Rivastigmine: A cholinesterase inhibitor used to treat dementia.

    Galantamine: An alkaloid that acts as a cholinesterase inhibitor.

Uniqueness

4-amino-N-phenyl-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide is unique due to its specific chemical structure, which allows for selective inhibition of acetylcholinesterase. This selectivity can potentially lead to fewer side effects compared to other cholinesterase inhibitors .

Properties

Molecular Formula

C21H22N6O

Molecular Weight

374.4 g/mol

IUPAC Name

4-amino-N-phenyl-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide

InChI

InChI=1S/C21H22N6O/c22-19-18(20(28)24-16-7-3-1-4-8-16)15-23-21(25-19)27-13-11-26(12-14-27)17-9-5-2-6-10-17/h1-10,15H,11-14H2,(H,24,28)(H2,22,23,25)

InChI Key

QWKPRDZUEGSJJN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC=C(C(=N3)N)C(=O)NC4=CC=CC=C4

Origin of Product

United States

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